molecular formula C26H21N3O5 B12009171 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767305-79-3

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Katalognummer: B12009171
CAS-Nummer: 767305-79-3
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: RMTDTIYWODNBPO-LQKURTRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is characterized by a naphthalene core substituted with a 3,4-dimethoxybenzoate ester and a carbohydrazonoyl linkage connected to a 3-pyridinylcarbonyl group. The 3-pyridine ring introduces a nitrogen atom capable of hydrogen bonding and π-π interactions, while the 3,4-dimethoxybenzoate enhances lipophilicity and modulates electronic properties.

Eigenschaften

CAS-Nummer

767305-79-3

Molekularformel

C26H21N3O5

Molekulargewicht

455.5 g/mol

IUPAC-Name

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H21N3O5/c1-32-23-12-10-18(14-24(23)33-2)26(31)34-22-11-9-17-6-3-4-8-20(17)21(22)16-28-29-25(30)19-7-5-13-27-15-19/h3-16H,1-2H3,(H,29,30)/b28-16+

InChI-Schlüssel

RMTDTIYWODNBPO-LQKURTRISA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.

Analyse Chemischer Reaktionen

Reactivity:

    Oxidation and Reduction: The carbonyl group in the pyridinylcarbonyl moiety makes it susceptible to oxidation, while the hydrazonoyl group can undergo reduction.

    Substitution Reactions: The bromine atom on the phenyl ring is a potential site for substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.

Major Products: The specific products resulting from these reactions would depend on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound’s applications span diverse fields:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological macromolecules.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: Its unique structure may find applications in materials science or catalysis.

Wirkmechanismus

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, affecting cellular pathways.

Biologische Aktivität

Overview of the Compound

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is characterized by its unique structural features, which include a naphthalene ring and a pyridine moiety. These structural components are known to influence the compound's biological properties.

The biological activity of this compound primarily involves its interaction with various cellular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular proliferation and survival, which is critical in cancer therapy.
  • Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that regulate cell growth and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds similar in structure have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The following table summarizes the cytotoxic activity observed:

CompoundCell LineIC50 (µM)Comparison to Cisplatin
Compound AMDA-MB-2315.0More potent
Compound BSUIT-210.0Less potent
Compound CHT-297.5More potent

Case Studies

  • Breast Cancer Study : A series of derivatives based on the compound were tested against MDA-MB-231 cells using an MTT assay. Results indicated that several derivatives exhibited IC50 values lower than that of cisplatin, suggesting enhanced efficacy in inducing apoptosis.
  • Mechanistic Insights : Morphological analysis using Hoechst staining confirmed that the most potent derivatives induced significant apoptosis in treated cells, characterized by chromatin condensation and nuclear fragmentation.

In Vitro Studies

In vitro studies have shown that the compound can induce cell cycle arrest at the G1 phase, leading to increased sub-G1 populations indicative of apoptotic cells. The following findings were reported:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Significant accumulation of cells in G1 phase was observed, suggesting a mechanism for growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its hybrid structure, combining a pyridine ring with dimethoxy-substituted aromatic systems. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Molecular Weight (g/mol) Key Properties
Target Compound : 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate 3-Pyridinylcarbonyl, 3,4-dimethoxybenzoate ~455 (calculated) Balanced lipophilicity, potential anticancer activity via pyridine-mediated interactions
1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate () Benzyloxy group Not specified Enhanced lipophilicity due to benzyloxy; selective toxicity against cancer cell lines
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate () Decanoylamino acetyl chain 561.7 High lipophilicity; potential as a synthetic intermediate in drug discovery
1-(2-(3-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate () 3-Methylbenzoyl ~468.5 Increased steric hindrance; altered electronic effects due to methyl substitution
1-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE () 3-Toluidino group ~511.5 Electron-donating methyl group on aniline; potential for enhanced stability and receptor binding

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is likely intermediate between the highly lipophilic decanoylamino derivative (logP ~6.5) and the less lipophilic 3-methylbenzoyl analog (logP ~3.2).
  • Solubility: The 3,4-dimethoxybenzoate group improves water solubility compared to non-polar substituents (e.g., benzyloxy or decanoylamino) but remains less soluble than hydroxylated analogs .
  • Stability : The pyridine ring’s basic nitrogen may reduce hydrolysis susceptibility compared to esters with electron-withdrawing groups .

Future Studies :

  • Comparative in vitro assays to evaluate anticancer activity against pyridine-sensitive vs. benzyloxy-sensitive cell lines.
  • Molecular docking studies to assess interactions with nicotinic receptors or kinases.
  • Solubility and stability profiling under physiological conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.